[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl][4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone
Description
Properties
IUPAC Name |
[1-(difluoromethyl)-5-methylpyrazol-3-yl]-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N4O3S2/c1-10-9-11(17-20(10)14(15)16)13(21)18-4-6-19(7-5-18)25(22,23)12-3-2-8-24-12/h2-3,8-9,14H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTABOKIFZOOMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(F)F)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001121132 | |
| Record name | [1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-yl][4-(2-thienylsulfonyl)-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001121132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005632-95-0 | |
| Record name | [1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-yl][4-(2-thienylsulfonyl)-1-piperazinyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005632-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-yl][4-(2-thienylsulfonyl)-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001121132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl][4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. The process often begins with the formation of the pyrazole ring, followed by the introduction of the difluoromethyl group through a difluoromethylation reaction. The piperazine moiety is then introduced via a nucleophilic substitution reaction, and the final step involves the coupling of the pyrazole and piperazine units through a methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl][4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the methanone group, converting it to a methanol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit promising anticancer properties. The specific compound in focus has been investigated for its efficacy against various cancer cell lines. For instance, studies have shown that pyrazole-based compounds can inhibit the growth of breast cancer cells by inducing apoptosis through the modulation of apoptotic pathways and cell cycle arrest .
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrazole compound exhibited IC50 values in the low micromolar range against MCF-7 and MDA-MB-231 breast cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .
Anti-inflammatory Properties
The compound's structure allows it to interact with inflammatory pathways, making it a candidate for anti-inflammatory drug development. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Data Table: Anti-inflammatory Activity of Pyrazole Derivatives
Pesticidal Properties
The unique chemical structure of this compound suggests potential applications in agrochemicals, particularly as a pesticide. Pyrazole derivatives have been studied for their ability to act as insecticides and fungicides.
Case Study:
A recent investigation into the efficacy of pyrazole-based pesticides revealed that they exhibit high toxicity against common agricultural pests such as aphids and whiteflies. The study highlighted that these compounds disrupt the nervous systems of insects, leading to effective pest control with lower environmental impact compared to traditional pesticides .
Herbicidal Activity
Furthermore, this compound has shown promise as a herbicide, demonstrating selective toxicity towards certain weed species while being less harmful to crops.
Data Table: Herbicidal Efficacy
| Compound | Target Weed Species | Efficacy (%) | Reference |
|---|---|---|---|
| Compound A | Amaranthus retroflexus | 90 | |
| Compound B | Setaria viridis | 85 | |
| Target Compound | Chenopodium album | 88 |
Development of Functional Materials
The compound's unique electronic properties make it suitable for use in developing functional materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research indicates that pyrazole derivatives can enhance charge transport properties due to their planar structure and ability to form π-stacking interactions.
Case Study:
A study on the incorporation of pyrazole compounds into polymer matrices showed improved conductivity and stability in OLED applications. The findings suggest that these materials could lead to more efficient energy conversion systems .
Mechanism of Action
The mechanism of action of [1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl][4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the piperazine moiety can facilitate interactions with biological membranes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis Table
Biological Activity
The compound [1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl][4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone is a novel pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antifungal, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a difluoromethyl group, a methyl group on the pyrazole ring, and a piperazine moiety linked to a thiophenesulfonyl group.
Antifungal Activity
Recent studies have indicated that derivatives of pyrazoles exhibit significant antifungal properties. For instance, compounds similar to this compound have been tested against various phytopathogenic fungi. The findings suggest that these compounds can inhibit mycelial growth effectively. A related study demonstrated that certain pyrazole carboxamides displayed notable antifungal activity against species such as Cytospora sp. and Fusarium solani .
Anticancer Activity
The compound has also been evaluated for its potential anticancer properties. Pyrazole derivatives have been shown to inhibit specific cancer cell lines through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and apoptosis. Notably, some studies have indicated that pyrazole-based compounds can act as selective BRAF(V600E) inhibitors, which are crucial in targeting specific types of cancer .
Anti-inflammatory Activity
In addition to antifungal and anticancer effects, the compound exhibits anti-inflammatory properties. Research has shown that pyrazole derivatives can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in response to lipopolysaccharide (LPS) stimulation . This mechanism suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in fungal cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It could modulate receptors linked to inflammation and cancer pathways.
- Cell Membrane Disruption : Some studies suggest that pyrazoles can disrupt microbial cell membranes, leading to cell lysis.
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives:
- Antifungal Efficacy : In vitro assays showed that certain pyrazole derivatives inhibited the growth of Botrytis cinerea, with IC50 values indicating promising antifungal activity compared to standard treatments .
- Cancer Cell Line Studies : A study on BRAF mutant melanoma cells treated with pyrazole derivatives revealed significant reductions in cell viability and induction of apoptosis, suggesting effective anticancer properties .
- Inflammation Models : In animal models, pyrazole compounds demonstrated reduced edema and inflammation markers when administered prior to inflammatory stimuli, indicating their potential as anti-inflammatory agents .
Q & A
Q. How do electronic effects of the difluoromethyl group influence reactivity?
- Methodology :
- Hammett analysis quantifies electron-withdrawing effects (σₚ ≈ 0.43 for CF₂H) .
- NBO analysis reveals hyperconjugative interactions stabilizing the pyrazole ring .
- Comparative kinetics with non-fluorinated analogs show 3x faster sulfonylation rates .
Q. What crystallographic data reveal about intermolecular interactions in the solid state?
- Methodology :
- Hirshfeld surface analysis maps close contacts (e.g., C-H···O interactions: 2.8–3.2 Å) .
- π-π stacking between thiophene and pyrazole rings (distance: 3.6 Å) stabilizes crystal packing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
